Thiostrepton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

164 mg/mL at 25 °C

Solubility in cold 80% ethanol = 0.2%

Slightly soluble in ethanol, pyridine; insoluble in ether, acetone

In water, 1.64X10+5 mg/L at 25 °C

204 mg/mL

Solublein water

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Combating Antibiotic Resistance

Thiostrepton works by disrupting protein synthesis in bacteria, a different mechanism of action compared to many common antibiotics. This difference makes it effective against bacteria that have developed resistance to other drugs, including some multi-drug resistant (MDR) strains [1]. Research suggests it could be a valuable tool in the fight against antibiotic resistance, a growing global health threat [1].

Unveiling Complex Biosynthesis

The discovery of the genes responsible for thiostrepton production revealed a surprisingly complex process. The molecule undergoes a staggering 19 different modifications after being initially produced as a peptide [1]. This complex biosynthetic pathway is a subject of scientific research, offering insights into how bacteria can create such intricate molecules [1].

Anti-malarial and Anti-cancer Properties

Beyond its antibacterial effects, research suggests thiostrepton may have potential applications against malaria and cancer. Studies have shown it to be effective against malaria parasites in laboratory settings [2]. Additionally, some research indicates it may have anti-cancer properties, although further investigation is needed [3].

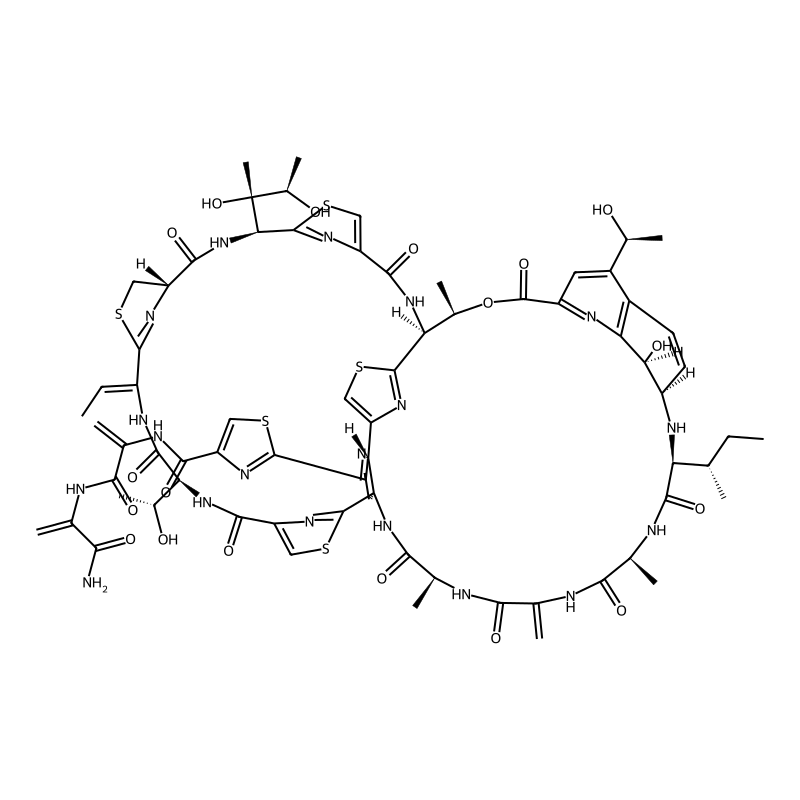

Thiostrepton is a natural cyclic oligopeptide antibiotic belonging to the thiopeptide class, derived from various strains of Streptomyces, particularly Streptomyces azureus and Streptomyces laurentii. This compound is notable for its complex molecular architecture, which includes multiple thiazole rings, a dehydropiperidine core, and a quinaldic acid moiety. The chemical formula of thiostrepton is , with an average molecular weight of approximately 1664.89 g/mol . Its unique structure not only contributes to its biological activity but also poses challenges for synthesis and characterization.

Thiostrepton's primary mechanism of action involves the inhibition of prokaryotic translation by interfering with the function of elongation factor G (EF-G) on the ribosome. It binds to the ribosomal protein L11, which is crucial for the regulation of the stringent response in bacteria. This binding inhibits GTP hydrolysis by EF-G, thereby blocking protein synthesis . The interactions between thiostrepton and ribosomal components are complex and can vary depending on the specific conditions and bacterial strains involved.

Thiostrepton exhibits a range of biological activities beyond its role as an antibiotic. It has been shown to affect insulin signaling pathways, potentially reversing insulin resistance in certain cellular models . Additionally, it plays a role in regulating gene expression by binding to transcription factors such as FOXM1, inhibiting their interaction with DNA . These diverse biological effects highlight thiostrepton's potential as a therapeutic agent in various contexts.

The total synthesis of thiostrepton has been achieved through several complex chemical pathways. Nicolaou et al. successfully synthesized thiostrepton by constructing key building blocks that include the dehydropiperidine core and thiazoline macrocycles, followed by sequential assembly into the final structure . The synthesis involves intricate steps such as cyclodehydration and selective oxidation, which are critical for forming the compound's unique cyclic structures . Retrosynthetic analysis has been employed to identify viable synthetic routes, emphasizing the importance of protecting reactive groups during synthesis.

Thiostrepton is primarily used in molecular biology as a reagent for selecting genes involved in nucleotide metabolism. Its antibiotic properties make it valuable in research settings, particularly for studying bacterial resistance mechanisms and protein synthesis pathways . Furthermore, its potential applications in treating metabolic disorders like insulin resistance suggest broader therapeutic uses beyond its traditional role as an antibiotic.

Studies have shown that thiostrepton interacts with various proteins involved in translation and gene regulation. For instance, it has been demonstrated to inhibit the binding of FOXM1 transcription factors to their target genes, thereby affecting gene expression profiles in cancer cells . Additionally, its interaction with ribosomal proteins highlights its role in modulating bacterial responses to stress and antibiotic pressure .

Thiostrepton shares structural and functional similarities with other thiopeptide antibiotics. Notable compounds include:

- Micrococcin: Another thiopeptide antibiotic that inhibits protein synthesis but has a different mechanism compared to thiostrepton.

- Biosynthetic Peptides: Compounds like Lantibiotics which also exhibit antimicrobial properties but differ in their peptide structure and biosynthetic origins.

- Pleuromutilin: A class of antibiotics that also target bacterial ribosomes but have distinct chemical structures and mechanisms.

Comparison TableCompound Class Mechanism of Action Unique Features Thiostrepton Thiopeptide Inhibits EF-G function on ribosome Complex cyclic structure Micrococcin Thiopeptide Inhibits protein synthesis Different binding sites on ribosomes Biosynthetic Peptides Various Varies (generally inhibit protein synthesis) Diverse origins and structural types Pleuromutilin Antibiotic Inhibits bacterial protein synthesis Distinct structural characteristics

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Thiostrepton | Thiopeptide | Inhibits EF-G function on ribosome | Complex cyclic structure |

| Micrococcin | Thiopeptide | Inhibits protein synthesis | Different binding sites on ribosomes |

| Biosynthetic Peptides | Various | Varies (generally inhibit protein synthesis) | Diverse origins and structural types |

| Pleuromutilin | Antibiotic | Inhibits bacterial protein synthesis | Distinct structural characteristics |

Thiostrepton's unique combination of structural complexity and multifaceted biological activity distinguishes it from these similar compounds, making it a subject of ongoing research interest in both microbiology and medicinal chemistry.

Thiostrepton’s structure (C₇₂H₈₅N₁₉O₁₈S₅, MW 1664.9 g/mol) features a 26-membered macrocycle anchored by a dehydropiperidine core and a 27-membered quinaldic acid (QA)-containing macrocycle. The scaffold integrates:

- Thiazole/Thiazoline Rings: Four thiazole and one thiazoline rings derived from cysteine residues via cyclodehydration and oxidation.

- Dehydroamino Acids: Two dehydroalanines (Dha) and one dehydrobutyrine (Dhb) formed through serine/threonine dehydration.

- Quinaldic Acid Moiety: A QA side chain linked via ester and amide bonds, forming the second macrocycle through lactonization with Thr7.

Post-translational modifications begin with the 17-residue core peptide (IASASCTTCICTCSCSS) encoded by tsrA. Key enzymatic steps include:

- Cyclodehydration: TsrEFG install thiazole rings at Cys5, Cys7, Cys9, and Cys11.

- Dehydration: TsrBC dehydrates Ser/Thr residues to Dha/Dhb.

- Macrocyclization: TsrD catalyzes piperidine ring formation via [4+2] cycloaddition of Dha residues.

- QA Attachment: TsrF (methyltransferase) and TsrP (P450 oxidase) modify tryptophan to QA, which is appended via TsrQ/I esterification.

Notably, mutagenesis of TsrA’s Ala2 or Ala4 residues alters QA macrocycle size, demonstrating biosynthetic flexibility.

Ribosomal Synthesis Pathways and Gene Cluster Organization

The tsr gene cluster (29.4 kb, S. laurentii ATCC 31255) comprises 23 genes organized into three functional modules:

| Gene(s) | Function |

|---|---|

| tsrA | Precursor peptide (58 aa) |

| tsrBCDEFG | Thiazole formation, dehydration |

| tsrD | Piperidine cyclase |

| tsrF-P-Q-I | QA biosynthesis and macrocyclization |

| tsrT | Glutamine amidotransferase (QA maturation) |

Ribosomal synthesis initiates with TsrA, where the N-terminal leader peptide directs enzymatic processing. The core peptide undergoes iterative modifications:

- Leader Peptide Cleavage: An unidentified peptidase removes the leader sequence after QA attachment.

- Heterocyclization: TsrEFG cyclodehydrate cysteines, followed by TsrE-mediated oxidation to thiazoles.

- Piperidine Ring Formation: TsrD orchestrates stereoselective cyclization of Dha6 and Dha8.

Gene knockout studies confirm tsrT’s role in QA maturation, as its disruption yields desmethyl-thiostrepton. The cluster’s organization mirrors other thiopeptide systems (e.g., thiocillin), but unique QA-specific genes (tsrF-P-Q-I) enable thiostrepton’s bipartite macrocyclization.

Heterologous Production Systems in Streptomyces spp.

Heterologous expression of thiostrepton remains challenging due to its complex modifications. Key advances include:

- Fosmid-Based Engineering: A tsr-bearing fosmid restored thiostrepton production in S. laurentii ΔtsrA mutants, enabling site-directed mutagenesis (e.g., Ala2Ile, Ala4Gly).

- Host Optimization: Streptomyces lividans and S. coelicolor yield trace quantities, suggesting species-specific chaperones or regulators are required.

- Precursor Feeding: Supplementing tryptophan analogs in S. laurentii cultures generated QA-modified variants, though titers remained low.

A notable achievement was the production of QA-contracted analogs (e.g., ΔIle1-Thiostrepton) via TsrA-Ala2Val/Ile mutations, illustrating the plasticity of QA macrocyclization. However, yields in non-native hosts rarely exceed 10% of wild-type levels, underscoring unresolved bottlenecks in enzyme compatibility or precursor flux.

Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

X-ray Crystallography

The 1.02 Å resolution structure (PDB: 1E9W) revealed:

- Macrocycle Conformation: The dehydropiperidine core adopts a saddle-shaped topology, with thiazoles and QA moiety forming a rigid scaffold.

- Sulfur Coordination: Five sulfur atoms (thiazoles/QA) contribute to anomalous dispersion, enabling phase solving via S-SAD.

- Intermolecular Interactions: Crystal packing stabilizes via hydrogen bonds between Thr7-OH and QA carboxylate.

NMR Spectroscopy

Solution studies (300 MHz, CDCl₃) corroborated crystallographic data:

- Dha Configuration: trans-Dha17 and cis-Dha14 geometries confirmed via NOESY.

- QA Dynamics: Rotational flexibility of the QA macrocycle observed in 2D TOCSY.

- Antibiotic Binding: NMR of thiostrepton-L11-rRNA complexes showed N-terminal domain reorientation critical for ribosome inhibition.

These techniques collectively resolved thiostrepton’s stereochemical complexity, enabling structure-activity studies against ribosomal and proteasomal targets.

The thiostrepton resistance methyltransferase (Tsr) represents the most well-characterized and clinically significant mechanism of thiostrepton resistance [1] [2]. This enzyme belongs to the Class IV methyltransferase family, specifically the SpoU/TrmD (SPOUT) superfamily, which is distinguished by its characteristic deep trefoil knotted domain structure [1] [3]. The Tsr methyltransferase catalyzes the site-specific 2′-O-methylation of adenosine-1067 in the 23S ribosomal RNA, effectively blocking thiostrepton binding to its ribosomal target [1] [2].

Structural analysis of Tsr reveals that it functions as a homodimer, with each monomer contributing to substrate recognition and catalysis [1]. The enzyme exhibits a distinctive two-domain architecture consisting of an N-terminal "L30-like" domain responsible for RNA recognition and a C-terminal catalytic domain containing the methyltransferase active site [1]. The homodimeric structure is essential for activity, as the L30-like domains of both monomers work in combination to achieve absolute target specificity by recognizing two distinct structural elements of the target rRNA hairpin [1].

The methylation reaction catalyzed by Tsr utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor and requires the substrate RNA to be in a specific hairpin conformation [1]. In vitro methylation assays have demonstrated that Tsr activity is optimal against a 29-nucleotide hairpin rRNA substrate, although the full 58-nucleotide L11-binding domain and intact 23S rRNA are also effective substrates [1]. The enzyme exhibits remarkable substrate specificity, driven primarily by complementary electrostatic surfaces between the protein and RNA substrate [1].

Molecular docking experiments have revealed that Tsr achieves its precise target recognition through a sophisticated mechanism involving both monomers of the homodimer [1]. One L30-like domain binds to the target loop containing the A1067 nucleotide, while the other domain interacts with an internal loop more distant from the target site [1]. This dual recognition system ensures that both Tsr subunits contribute directly to positioning the target nucleotide at the enzyme's active site [1].

The clinical significance of Tsr extends beyond its role in producer organism self-protection. The tsr gene has become one of the most commonly used selective markers for constructing streptomycete cloning vectors, highlighting its utility in molecular biology applications [4]. Moreover, the widespread distribution of Tsr homologs among antibiotic-producing Streptomyces species suggests that this resistance mechanism may have played a crucial role in the evolutionary arms race between antibiotic producers and their competitors [5].

Target Site Modification Through Ribosomal RNA Methylation

Target site modification through ribosomal RNA methylation represents a broader class of resistance mechanisms that extends beyond thiostrepton to include numerous other ribosome-targeting antibiotics [6] [7]. The methylation of specific nucleotides in ribosomal RNA alters the binding affinity of antibiotics to their target sites, effectively neutralizing their antimicrobial activity [7] [8].

In the case of thiostrepton, the critical target site is adenosine-1067 in the 23S rRNA, which is located within the GTPase-associated center of the ribosome [6]. This position is highly conserved across bacterial species, making it an attractive target for broad-spectrum antibiotics but also limiting the potential for resistance through target site mutations [8]. The 2′-O-methylation of this adenosine residue by Tsr creates a steric clash that prevents thiostrepton from binding to its ribosomal target [6].

The mechanism of target site modification involves the introduction of a methyl group at the 2′-hydroxyl position of the ribose sugar [1] [9]. This modification is catalyzed by S-adenosyl-L-methionine-dependent methyltransferases, which transfer the methyl group from the cofactor to the specific RNA nucleotide [1]. The methylation reaction is highly specific, with the enzyme recognizing both the target nucleotide and its surrounding RNA structure [1].

Research has shown that the methylated ribosomes retain their normal protein synthesis function while becoming resistant to thiostrepton binding [10] [6]. This selectivity is crucial for the survival of antibiotic-producing organisms, as it allows them to maintain essential cellular processes while protecting themselves from their own toxic products [10]. The methylation does not significantly affect the normal GTPase activity of elongation factors, ensuring that ribosome function remains largely intact [6].

The distribution of target site modification mechanisms varies among different antibiotic classes and bacterial species [7]. While some modifications are found in both producer and non-producer organisms, others appear to be specifically associated with antibiotic production [7]. The A1067 methylation by Tsr appears to be primarily limited to thiostrepton-producing strains and organisms that have acquired the resistance gene through horizontal transfer [9] [5].

Efflux Pump Systems in Gram-Negative Pathogens

Efflux pump systems represent a major mechanism of antibiotic resistance in Gram-negative bacteria, contributing significantly to multidrug resistance phenotypes [11] [12]. These transport proteins actively expel antibiotics from bacterial cells, reducing intracellular concentrations below inhibitory levels [11] [13]. While thiostrepton was historically considered ineffective against Gram-negative bacteria due to outer membrane impermeability, recent research has revealed that certain efflux pump systems can contribute to thiostrepton resistance in specific contexts [14].

The efflux pump families involved in antibiotic resistance include six major groups: ATP-binding cassette (ABC), resistance-nodulation-division (RND), major facilitator superfamily (MFS), multidrug and toxic compound extrusion (MATE), small multidrug resistance (SMR), and proteobacterial antimicrobial compound efflux (PACE) [12]. Among these, the RND family represents the most clinically significant group for Gram-negative pathogens, forming tripartite assemblies that span the entire cell envelope [12] [13].

In Gram-negative bacteria, the tripartite efflux systems consist of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor [12] [13]. This architecture allows the system to transport substrates directly from the cytoplasm or periplasm to the external environment, bypassing the periplasmic space [13]. The RND family pumps are particularly effective because they can handle a wide range of structurally diverse substrates, including antibiotics with different chemical properties [12].

Recent studies have demonstrated that thiostrepton can exhibit activity against certain Gram-negative pathogens under specific conditions, particularly when efflux pump activity is compromised [14]. Research on Pseudomonas aeruginosa revealed that thiostrepton exploits pyoverdine receptors FpvA and FpvB to cross the outer membrane, and its activity is enhanced under iron-limited conditions [14]. This finding suggests that the apparent resistance of Gram-negative bacteria to thiostrepton may be partially due to active efflux rather than solely outer membrane impermeability [14].

The clinical implications of efflux-mediated thiostrepton resistance are significant, particularly in the context of multidrug-resistant pathogens [14] [12]. Efflux pumps contribute to intrinsic resistance levels and can be upregulated in response to antibiotic pressure, leading to acquired resistance [12]. The broad substrate specificity of these pumps means that a single resistance mechanism can affect multiple antibiotic classes simultaneously [12].

Efforts to overcome efflux-mediated resistance have focused on the development of efflux pump inhibitors that can be used in combination with existing antibiotics [12] [15]. These inhibitors work by blocking the efflux machinery, allowing antibiotics to accumulate to therapeutic concentrations within bacterial cells [15]. However, the clinical development of efflux pump inhibitors has been challenging due to issues with selectivity, toxicity, and the redundancy of efflux systems in many pathogens [12].

Co-evolution of Producer Organisms and Resistance Genes

The co-evolution of antibiotic-producing organisms and their resistance genes represents a fundamental aspect of the natural history of antimicrobial compounds [16] [17] [18]. Producer organisms face the evolutionary challenge of synthesizing potent antimicrobial compounds while protecting themselves from self-intoxication, leading to the development of sophisticated self-resistance mechanisms [16] [18].

In the case of thiostrepton, Streptomyces azureus has evolved multiple strategies to avoid self-harm from its own antibiotic production [10] [4] [19]. The primary mechanism involves the expression of the Tsr methyltransferase, which modifies the ribosomal target site before thiostrepton can bind [1] [10]. This temporal separation between resistance gene expression and antibiotic production ensures that the organism is protected when thiostrepton synthesis begins [4].

The evolutionary relationship between thiostrepton producers and non-producers provides insights into the origin and dissemination of resistance mechanisms [5] [17]. Studies comparing thiopeptide-producing and non-producing Streptomyces species have revealed interesting patterns in resistance gene distribution [5]. Non-producing strains often carry the tipA gene, which encodes a different type of resistance system that responds to thiopeptide exposure through transcriptional regulation [5]. In contrast, thiostrepton producers typically carry the high-level resistance gene tsr but lack tipA, suggesting complementary evolutionary strategies [5].

The TipA system represents an alternative evolutionary solution to thiopeptide resistance [20] [21] [5]. This system consists of a transcriptional regulator that binds thiopeptide antibiotics and activates expression of resistance genes in response to drug exposure [20]. The TipA protein can sequester thiopeptides through covalent binding, effectively reducing the intracellular concentration of free antibiotic [20]. This mechanism provides a more modest level of resistance compared to ribosomal methylation but may be sufficient for organisms that encounter only occasional thiopeptide exposure [5].

Horizontal gene transfer has played a crucial role in the dissemination of thiostrepton resistance genes beyond their original producer organisms [16] [17] [18]. The tsr gene has been widely adopted as a selectable marker in molecular cloning applications, demonstrating its functional expression in heterologous hosts [4] [22]. This transferability suggests that resistance genes evolved by producer organisms can be readily acquired by other bacterial species, potentially including pathogens [16] [17].

The fitness costs associated with resistance gene expression represent an important evolutionary constraint [23] [18]. Maintaining active resistance mechanisms in the absence of antibiotic pressure can impose metabolic burdens on bacterial cells [23]. This cost-benefit relationship helps explain why some resistance mechanisms are tightly regulated, expressed only when needed [24]. The evolution of inducible resistance systems, such as those controlled by TipA, may represent adaptations that minimize fitness costs while maintaining protection against antibiotic exposure [20] [5].

Compensatory evolution following resistance gene acquisition can help alleviate fitness costs and stabilize resistance phenotypes [23] [18]. Secondary mutations that improve the efficiency of resistance mechanisms or reduce their metabolic burden can be selected over time [23]. This process can lead to the optimization of resistance systems and their integration into the cellular metabolism of the host organism [18].

The study of co-evolution between producers and resistance genes has broader implications for understanding antibiotic resistance in clinical settings [17] [23] [25]. The resistance mechanisms that evolved in soil bacteria over millions of years now serve as templates for resistance development in human pathogens [17] [26]. Understanding these evolutionary processes can inform strategies for combating resistance and predicting the emergence of new resistance mechanisms [23] [25].

Environmental factors play a crucial role in shaping the co-evolution of producers and resistance genes [17] [23] [25]. Competition between microorganisms in soil environments creates selective pressure for both more potent antibiotics and more effective resistance mechanisms [25]. The spatial organization of microbial communities can influence the effectiveness of antibiotic-mediated interactions and the spread of resistance genes [25].

Purity

Physical Description

Solid

White crystalline powder; odourless

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

-2.85

log Kow = -2.85

Odor

Appearance

Melting Point

Mp 297 ° dec.

297 °C (decomposes)

300°C

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Multiple Myeloma

Parenteral nutrition

Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

DIETARY SUPPLEMENT

Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

77160-91-9

130380-93-7

56-41-7

Associated Chemicals

(DL)-Alanine (dl); 302-72-7

(D)-Alanine; 338-69-2

Wikipedia

Use Classification

Dates

2: de Bruijn AD, Roelfes G. Chemical Modification of Dehydrated Amino Acids in Natural Antimicrobial Peptides by Photoredox Catalysis. Chemistry. 2018 Jun 25. doi: 10.1002/chem.201803144. [Epub ahead of print] PubMed PMID: 29939448.

3: Siraj AK, Pratheeshkumar P, Parvathareddy SK, Qadri Z, Thangavel S, Ahmed S, Al-Dayel F, Tulbah A, Ajarim D, Al-Kuraya KS. FoxM1 is an independent poor prognostic marker and therapeutic target for advanced Middle Eastern breast cancer. Oncotarget. 2018 Apr 3;9(25):17466-17482. doi: 10.18632/oncotarget.24739. eCollection 2018 Apr 3. PubMed PMID: 29707121; PubMed Central PMCID: PMC5915129.

4: Kalathil D, Prasad M, Chelladurai M, John S, Nair AS. Thiostrepton degrades mutant p53 by eliciting an autophagic response in SW480 cells. J Cell Physiol. 2018 Oct;233(10):6938-6950. doi: 10.1002/jcp.26601. Epub 2018 Apr 17. PubMed PMID: 29665004.

5: Dai Z, Zhu MM, Peng Y, Jin H, Machireddy N, Qian Z, Zhang X, Zhao YY. Endothelial and Smooth Muscle Cell Interaction via FoxM1 Signaling Mediates Vascular Remodeling and Pulmonary Hypertension. Am J Respir Crit Care Med. 2018 Apr 17. doi: 10.1164/rccm.201709-1835OC. [Epub ahead of print] PubMed PMID: 29664678.

6: Qureshi AA, Zuvanich EG, Khan DA, Mushtaq S, Silswal N, Qureshi N. Proteasome inhibitors modulate anticancer and anti-proliferative properties via NF-kB signaling, and ubiquitin-proteasome pathways in cancer cell lines of different organs. Lipids Health Dis. 2018 Apr 2;17(1):62. doi: 10.1186/s12944-018-0697-5. PubMed PMID: 29606130; PubMed Central PMCID: PMC5879737.

7: Fang P, Madden JA, Neums L, Moulder RK, Forrest ML, Chien J. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Mol Cancer Res. 2018 Jun;16(6):961-973. doi: 10.1158/1541-7786.MCR-17-0607. Epub 2018 Mar 15. PubMed PMID: 29545475.

8: Rizvi S, Fischbach SR, Bronk SF, Hirsova P, Krishnan A, Dhanasekaran R, Smadbeck JB, Smoot RL, Vasmatzis G, Gores GJ. YAP-associated chromosomal instability and cholangiocarcinoma in mice. Oncotarget. 2017 Dec 22;9(5):5892-5905. doi: 10.18632/oncotarget.23638. eCollection 2018 Jan 19. PubMed PMID: 29464042; PubMed Central PMCID: PMC5814182.

9: Pratheeshkumar P, Divya SP, Parvathareddy SK, Alhoshani NM, Al-Badawi IA, Tulbah A, Al-Dayel F, Siraj AK, Al-Kuraya KS. FoxM1 and β-catenin predicts aggressiveness in Middle Eastern ovarian cancer and their co-targeting impairs the growth of ovarian cancer cells. Oncotarget. 2017 Dec 16;9(3):3590-3604. doi: 10.18632/oncotarget.23338. eCollection 2018 Jan 9. PubMed PMID: 29423068; PubMed Central PMCID: PMC5790485.

10: Tabatabaei-Dakhili SA, Aguayo-Ortiz R, Domínguez L, Velázquez-Martínez CA. Untying the knot of transcription factor druggability: Molecular modeling study of FOXM1 inhibitors. J Mol Graph Model. 2018 Mar;80:197-210. doi: 10.1016/j.jmgm.2018.01.009. Epub 2018 Jan 31. PubMed PMID: 29414039.

11: Jin P, Chen FX, Li YZ, Zhang QQ, Zhang J. The clinical and experimental research on the treatment of endometriosis with thiostrepton. Anticancer Agents Med Chem. 2018 Jan 7. doi: 10.2174/1871520618666180108100211. [Epub ahead of print] PubMed PMID: 29308746.

12: Bourgeois A, Lambert C, Habbout K, Ranchoux B, Paquet-Marceau S, Trinh I, Breuils-Bonnet S, Paradis R, Nadeau V, Paulin R, Provencher S, Bonnet S, Boucherat O. FOXM1 promotes pulmonary artery smooth muscle cell expansion in pulmonary arterial hypertension. J Mol Med (Berl). 2018 Feb;96(2):223-235. doi: 10.1007/s00109-017-1619-0. Epub 2017 Dec 30. PubMed PMID: 29290032.

13: Toda H, Itoh N. Development of a Novel Escherichia coli-Kocuria Shuttle Vector Using the Cryptic pKPAL3 Plasmid from K. palustris IPUFS-1 and Its Utilization in Producing Enantiopure (S)-Styrene Oxide. Front Microbiol. 2017 Nov 27;8:2313. doi: 10.3389/fmicb.2017.02313. eCollection 2017. PubMed PMID: 29230202; PubMed Central PMCID: PMC5711781.

14: Watari A, Kodaka M, Matsuhisa K, Sakamoto Y, Hisaie K, Kawashita N, Takagi T, Yamagishi Y, Suzuki H, Tsujino H, Yagi K, Kondoh M. Identification of claudin-4 binder that attenuates tight junction barrier function by TR-FRET-based screening assay. Sci Rep. 2017 Nov 6;7(1):14514. doi: 10.1038/s41598-017-15108-y. PubMed PMID: 29109448; PubMed Central PMCID: PMC5674027.

15: Wang H, Zhao G, Ding X. Morphology engineering of Streptomyces coelicolor M145 by sub-inhibitory concentrations of antibiotics. Sci Rep. 2017 Oct 16;7(1):13226. doi: 10.1038/s41598-017-13493-y. PubMed PMID: 29038577; PubMed Central PMCID: PMC5643529.

16: Key HM, Miller SJ. Site- and Stereoselective Chemical Editing of Thiostrepton by Rh-Catalyzed Conjugate Arylation: New Analogues and Collateral Enantioselective Synthesis of Amino Acids. J Am Chem Soc. 2017 Nov 1;139(43):15460-15466. doi: 10.1021/jacs.7b08775. Epub 2017 Oct 20. PubMed PMID: 28975793; PubMed Central PMCID: PMC5736372.

17: Chen Y, Kaji A, Kaji H, Cooperman BS. The kinetic mechanism of bacterial ribosome recycling. Nucleic Acids Res. 2017 Sep 29;45(17):10168-10177. doi: 10.1093/nar/gkx694. PubMed PMID: 28973468; PubMed Central PMCID: PMC5737721.

18: Niu H, Yee R, Cui P, Tian L, Zhang S, Shi W, Sullivan D, Zhu B, Zhang W, Zhang Y. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. Pathogens. 2017 Sep 20;6(3). pii: E44. doi: 10.3390/pathogens6030044. PubMed PMID: 28930155; PubMed Central PMCID: PMC5618001.

19: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.

20: Lin Z, Ji J, Zhou S, Zhang F, Wu J, Guo Y, Liu W. Processing 2-Methyl-l-Tryptophan through Tandem Transamination and Selective Oxygenation Initiates Indole Ring Expansion in the Biosynthesis of Thiostrepton. J Am Chem Soc. 2017 Sep 6;139(35):12105-12108. doi: 10.1021/jacs.7b05337. Epub 2017 Aug 23. PubMed PMID: 28820583.

Explore Compound Types